molecular formula C8H8O2 B1196944 1,4-Benzodioxane CAS No. 493-09-4

1,4-Benzodioxane

Cat. No.: B1196944
CAS No.: 493-09-4
M. Wt: 136.15 g/mol
InChI Key: BNBQRQQYDMDJAH-UHFFFAOYSA-N
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Description

1,4-Benzodioxane is an organic compound characterized by a benzene ring fused with a dioxane ring. This structure forms a bicyclic system with two oxygen atoms at the 1 and 4 positions of the dioxane ring. It is a versatile scaffold in medicinal chemistry and is found in various natural products and synthetic compounds.

Mechanism of Action

Target of Action

1,4-Benzodioxane is a lignan-derived natural product that exhibits a diverse array of biological activities . It has been shown to have significant interactions with various targets, including Gram-negative bacteria strains . The compound’s primary targets are believed to be associated with its antimicrobial activity .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, it has been found to demonstrate higher antibacterial activity against Gram-negative bacteria strains than Gram-positive bacteria strains . The compound’s interaction with its targets is believed to inhibit their normal function, thereby exerting its biological effects .

Biochemical Pathways

This compound oxyneolignans are believed to be formed by the phenolic coupling of two C6C3 units through a three-step process . This process involves (A) enzymatically-promoted phenol oxidation of the two phenylpropane units, (B) O-β coupling of the resulting phenoxy radicals, and © cyclisation of the quinone methide system . These biochemical pathways are crucial for the compound’s biological activity.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of biological activities. For instance, it has been found to exhibit significant antibacterial activity . Additionally, it has been shown to have hepaprotective activities, prostaglandin I2 inducer activity, neurotrophic (ChAT) activity, insecticidal activity, COX-1 and COX-2 inhibition, anti-angiogenic activity, MDR pump inhibition activity, anti-cancer activity, and anti-oxidant activity .

Safety and Hazards

1,4-Benzodioxane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and containers may explode when heated . It is recommended to avoid contact with high temperature objects, sparks, and strong oxidizing agents .

Future Directions

1,4-Benzodioxane continues to be a versatile template in medicinal chemistry, with its use spanning many strategies of drug discovery . Future directions may include the development of new synthetic methods and the exploration of novel bioactivities .

Biochemical Analysis

Biochemical Properties

1,4-Benzodioxane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound derivatives have been shown to inhibit the enzyme FtsZ, which is crucial for bacterial cell division . This interaction disrupts the formation of the Z-ring, leading to the inhibition of bacterial cell division. Additionally, this compound has been found to interact with adrenergic and serotoninergic receptors, influencing neurotransmission and exhibiting potential as a therapeutic agent for neurological disorders .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound derivatives have shown antimicrobial activity by targeting bacterial cell division proteins . In mammalian cells, this compound can modulate neurotransmitter release by interacting with adrenergic and serotoninergic receptors, thereby affecting neuronal signaling and potentially offering therapeutic benefits for conditions such as depression and anxiety .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound derivatives inhibit the FtsZ enzyme by binding to its active site, preventing the polymerization required for bacterial cell division . Additionally, this compound can act as an antagonist at adrenergic and serotoninergic receptors, blocking the binding of natural ligands and modulating receptor activity . These interactions result in altered cellular responses and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of bacterial growth and modulation of neurotransmitter systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound derivatives have shown antimicrobial activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, this compound can undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to specific proteins that influence its localization and accumulation. These interactions are essential for determining the bioavailability and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound derivatives may localize to the endoplasmic reticulum or mitochondria, where they exert their effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Chemical Reactions Analysis

1,4-Benzodioxane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzodioxane ring.

Major Products:

Comparison with Similar Compounds

1,4-Benzodioxane is unique compared to other benzodioxane isomers due to its specific ring structure and biological activities. Similar compounds include:

This compound stands out due to its versatility and wide range of applications in various fields, making it a valuable compound in both research and industry.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBQRQQYDMDJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075419
Record name 1,4-Benzodioxan
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

493-09-4
Record name 1,4-Benzodioxan
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Record name 1,4-Benzodioxan
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Record name 1,4-Benzodioxane
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Synthesis routes and methods I

Procedure details

A mixture of 2.18 g of 3-(4-aminobutyl)-5-ethoxycarbonylindole [obtainable from 5-ethoxycarbonylindole by reaction with 4-chlorobutyryl chloride, reduction of the product to give 3-(4-chlorobutyl)-5-ethoxycarbonylindole and conversion into 3(4-phthalimidobutyl)-5-ethoxycarbonylindole] and one equivalent of 6-N,N-bis(2-chloroethyl)amino)-1,4-benzodioxane ("B") in 40 ml of acetone and 40 ml of water is boiled for 24 hours and worked up in the conventional manner. 6-[4-(4-(5-ethoxycarbonylindol-3-yl)butyl)piperazino]-1,4-benzodioxane is obtained.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
3-(4-aminobutyl)-5-ethoxycarbonylindole
Quantity
2.18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of sodium hydride (60% in mineral oil, 2.2 g, 54.64 mmol) in DMF (40 ml), was added a solution of (2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol (8.0 g, 12.14 mmol) in DMF (10 ml) at 0° C. After stirring for 4 h at room temperature, reaction mixture was cooled to 0° C. and added TBAI (0.45 g, 1.21 mmol) followed by benzyl bromide (5.1 ml, 42.50 mmol). Then it was allowed to attain room temperature and stirred for overnight. Reaction mixture was poured into ice cold water and extracted with ethyl acetate (2×80 ml). Combined organic layers were washed with water (100 ml), brine (100 ml), dried over sodium sulfate, concentrated and purified by silica gel column chromatography to give 8.5 g of 6-[2-ethyl-5-(2S,3S,4R,5R,6R)-3,4,5-tris-benzyloxy-6-trityloxymethyl-tetrahydro-pyran-2-yl)-benzyl]-2,3-dihydro-benzo[1,4]dioxine as a colorless oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-4-ethyl-phenyl]-6-trityloxymethyl-tetrahydro-pyran-3,4,5-triol
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is 1,4-benzodioxane and what makes it interesting for medicinal chemistry?

A1: this compound is a heterocyclic organic compound that serves as a valuable scaffold in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, making them attractive targets for drug discovery and development.

Q2: Can you provide specific examples of how this compound derivatives interact with their biological targets and their downstream effects?

A2: * α-Adrenergic Antagonists: Certain enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane (WB-4101) exhibit potent competitive antagonism at α-adrenergic receptors, particularly the (2S)-enantiomer, with a pA2 = 9.0. [] This antagonism translates to a relaxation of smooth muscle and a reduction in blood pressure.* Antiviral Activity: Eusiderins A, B, G, and M, deallyl eusiderin A, and nitidanin, this compound neolignans, have demonstrated greater antiviral activity compared to the well-known silybin flavonolignans. [] These compounds appear to exert their antiviral effects through mechanisms distinct from those of the flavonolignans, which possess a chromanone motif not found in the eusiderins.* Acetylcholinesterase Inhibition: Piperazine derivatives containing the this compound moiety have demonstrated inhibitory activity against human acetylcholinesterase. [] These compounds, by inhibiting the breakdown of acetylcholine, could potentially serve as therapeutic agents for Alzheimer's disease.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H8O2, and its molecular weight is 136.15 g/mol.

Q4: Are there any spectroscopic data available to characterize this compound and its derivatives?

A4: Yes, various spectroscopic techniques are employed to characterize this compound derivatives. These include:

  • NMR Spectroscopy (1H NMR, 13C NMR, HSQC, HMBC): Used to determine the structure and regiochemistry of synthesized compounds, particularly for differentiating positional isomers. [, , , ]
  • IR Spectroscopy (FT-IR): Provides information about functional groups present in the molecule. []
  • Mass Spectrometry (LC-MS): Used to determine molecular weight and identify fragments for structural elucidation. []
  • Circular Dichroism (CD): Employed to determine the absolute configuration of chiral this compound derivatives, particularly in comparison with natural products. [, ]

Q5: How does the structure of this compound derivatives influence their activity, potency, and selectivity?

A5: Structure-activity relationship (SAR) studies have revealed crucial insights into how modifications to the this compound scaffold affect biological activity:

  • Substituent Effects: The type, position, and stereochemistry of substituents on the benzodioxane ring significantly influence its interactions with biological targets, leading to variations in potency and selectivity. [, , ]
  • Chirality: Enantiomers of this compound derivatives often display distinct pharmacological profiles. For instance, the (2S)-enantiomer of WB-4101 exhibits significantly higher potency as an α-adrenergic antagonist compared to its (2R)-counterpart. []
  • Ring Modifications: Replacing the this compound ring with a less conformationally constrained 1,4-dioxane ring can alter the binding affinity and selectivity towards different receptor systems, such as muscarinic receptors, α-adrenergic receptors, and 5-HT1A receptors. [, ]

Q6: Have any computational chemistry methods been used to study this compound derivatives?

A6: Yes, computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed.

  • Molecular Docking: Docking studies help predict binding modes and interactions of this compound derivatives with their target proteins, aiding in the rational design of novel compounds. [, ]
  • QSAR Modeling: QSAR models correlate the physicochemical properties of this compound derivatives with their biological activities, facilitating the prediction of activities for new compounds and guiding further optimization efforts. []

Q7: What are the known synthetic routes to this compound derivatives?

A7: Several synthetic strategies have been developed, including:

  • Condensation Reactions: Reaction of catechol derivatives with 2,3-dibromopropionates in the presence of a base is a common method to construct the this compound ring. [, , ]
  • Cyclization Reactions: Chiral 1,4-benzodioxanes can be synthesized through the sulfonylation of optically active triol derivatives followed by base-mediated cyclization. []
  • Oxidative Coupling: Silver-catalyzed oxidative coupling of caffeic acid derivatives with suitable coupling partners provides regioselective access to 3-aryl-1,4-benzodioxanes. []
  • Asymmetric Synthesis: Chiral auxiliaries, like ephedrine, have been utilized to achieve the asymmetric synthesis of 3-methyl-2-phenyl-1,4-benzodioxanes. []

Q8: Have any enzymatic methods been explored for the synthesis of chiral this compound derivatives?

A8: Yes, biocatalytic approaches employing nitrilases have been successfully utilized for the kinetic resolution of racemic 2-cyano-1,4-benzodioxanes. [] These enzymes catalyze the enantioselective hydrolysis of the nitrile group, yielding optically active this compound-2-carboxylic acids. [, ]

Q9: Are there any challenges associated with the stability and formulation of this compound derivatives?

A9: While specific stability data for all this compound derivatives is not provided in the provided research, general strategies to improve drug stability, solubility, and bioavailability are often applied. These may include:

  • Salt Formation: Converting the compound into a pharmaceutically acceptable salt can improve its aqueous solubility and stability. []

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